Cas no 2680863-14-1 (tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate)

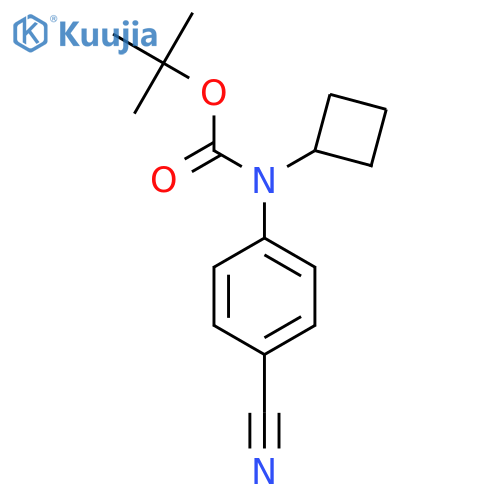

2680863-14-1 structure

商品名:tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate

- EN300-28283753

- 2680863-14-1

-

- インチ: 1S/C16H20N2O2/c1-16(2,3)20-15(19)18(13-5-4-6-13)14-9-7-12(11-17)8-10-14/h7-10,13H,4-6H2,1-3H3

- InChIKey: KASNITIPZSQJNA-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N(C1C=CC(C#N)=CC=1)C1CCC1)=O

計算された属性

- せいみつぶんしりょう: 272.152477885g/mol

- どういたいしつりょう: 272.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 53.3Ų

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28283753-2.5g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 2.5g |

$1399.0 | 2025-03-19 | |

| Enamine | EN300-28283753-0.05g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 0.05g |

$600.0 | 2025-03-19 | |

| Enamine | EN300-28283753-5.0g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 5.0g |

$2070.0 | 2025-03-19 | |

| Enamine | EN300-28283753-1.0g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 1.0g |

$714.0 | 2025-03-19 | |

| Enamine | EN300-28283753-0.5g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 0.5g |

$685.0 | 2025-03-19 | |

| Enamine | EN300-28283753-10.0g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 10.0g |

$3069.0 | 2025-03-19 | |

| Enamine | EN300-28283753-0.1g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 0.1g |

$628.0 | 2025-03-19 | |

| Enamine | EN300-28283753-0.25g |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |

2680863-14-1 | 95.0% | 0.25g |

$657.0 | 2025-03-19 |

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2680863-14-1 (tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量